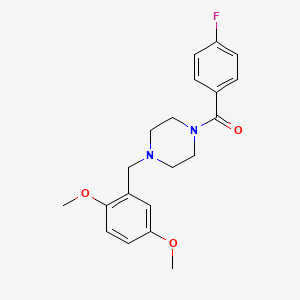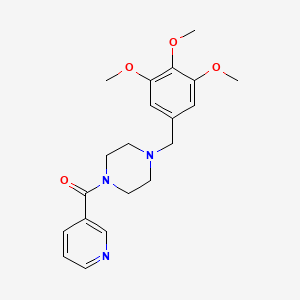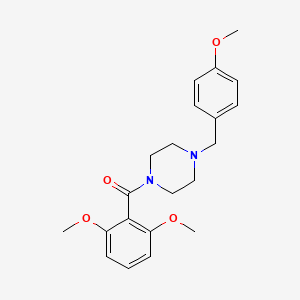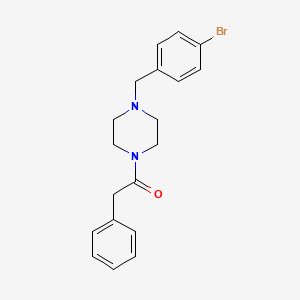
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine
Übersicht
Beschreibung
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine, also known as BFBP, is a chemical compound that has been widely studied in scientific research. It belongs to the class of piperazine derivatives and has been found to have potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has been studied extensively for its potential applications in various scientific fields. In neuroscience, this compound has been found to act as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have affinity for other receptor types such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of motor function and neuroprotection, respectively. In pharmacology, this compound has been used as a reference compound for the development of new drugs that target the 5-HT1A receptor. In medicinal chemistry, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties.
Wirkmechanismus
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine acts as a selective antagonist of the 5-HT1A receptor by binding to the receptor site and preventing the activation of downstream signaling pathways. This results in a decrease in the release of serotonin, which is a neurotransmitter involved in the regulation of mood, anxiety, and stress. This compound also has affinity for other receptor types such as the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. In a study using rats, this compound was found to decrease anxiety-like behavior and increase exploratory behavior in an open-field test. This compound was also found to decrease the immobility time in a forced swim test, which is a measure of depression-like behavior. In another study using mice, this compound was found to increase locomotor activity and improve motor coordination in a rotarod test. These findings suggest that this compound may have potential therapeutic applications in the treatment of anxiety, depression, and motor disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has several advantages for lab experiments. It is a well-characterized compound with a high degree of purity, which makes it suitable for use as a reference compound in pharmacological assays. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. This compound also has limited selectivity for the 5-HT1A receptor, which may complicate the interpretation of pharmacological data.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine. One direction is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Another direction is the investigation of the role of this compound in the regulation of other neurotransmitter systems such as the dopamine and sigma systems. Additionally, the study of this compound in animal models of neurological and psychiatric disorders may provide insights into its potential therapeutic applications. Finally, the development of new assays and techniques for the study of this compound may help to overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method has been optimized to achieve high yields and purity for research purposes. This compound acts as a selective antagonist of the 5-HT1A receptor and has affinity for other receptor types such as the dopamine D2 receptor and the sigma-1 receptor. This compound has various biochemical and physiological effects in animal models and may have potential therapeutic applications in the treatment of anxiety, depression, and motor disorders. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
Eigenschaften
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-7-4-16(20)12-15(18)13-22-8-10-23(11-9-22)19(24)14-2-5-17(21)6-3-14/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJXXKDGBMEHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3458055.png)
![5-chloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458060.png)

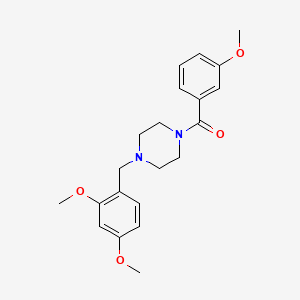
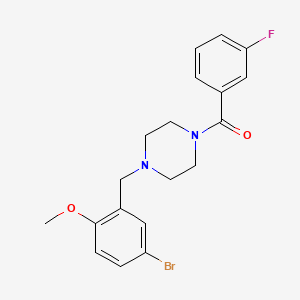
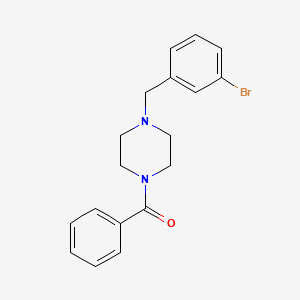
![1-(4-fluorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458089.png)
